REACTION_CXSMILES
|
[N+:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:10])([O-:3])=[O:2].[CH3:11][OH:12]>>[CH3:11][O:12][C:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:4][N+:1]([O-:3])=[O:2]
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Name
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|
Quantity
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6.77 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1C(CCCC1)=O
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Name
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|
Quantity
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150 mL
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Type
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reactant
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Smiles
|
CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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a two fold excess by weight of Amberlyst® A21 (13.5 g) was added
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Type
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TEMPERATURE
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Details
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The mixture was refluxed under nitrogen for 1.5 h
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Duration
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1.5 h
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Type
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FILTRATION
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Details
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then filtered
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Type
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CUSTOM
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Details
|
evaporated
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Name
|
|
Type
|
product
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Smiles
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COC(CCCCC[N+](=O)[O-])=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 42 mmol | |
AMOUNT: MASS | 7.72 g | |
YIELD: PERCENTYIELD | 89% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |